molecular formula C21H22N4O5S B2772476 N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-32-3

N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2772476
CAS No.: 898624-32-3
M. Wt: 442.49
InChI Key: SLCJQHSSCVTUBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic triazinone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a 1,2,4-triazin-5-one core, a scaffold recognized for its diverse pharmacological potential, which is further functionalized with a 4-methoxybenzyl group at the 6-position and an acetamide moiety linked via a thioether bridge to a 3,4-dimethoxyphenyl group . The specific positioning of these methoxy substituents on the phenyl ring is a common feature in bioactive molecules and is known to influence drug-receptor interactions and metabolic stability . The core triazinone structure is a privileged scaffold in drug discovery, with published research on similar analogues demonstrating a range of biological activities, suggesting this compound is a valuable candidate for the development of novel therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex heterocyclic systems. Its well-defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, helping to elucidate the role of the triazinone core and methoxy substituents in binding to biological targets. While the exact mechanism of action for this specific molecule is a subject for ongoing investigation, its design suggests potential for interacting with enzymes or receptors. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-15-7-4-13(5-8-15)10-16-20(27)23-21(25-24-16)31-12-19(26)22-14-6-9-17(29-2)18(11-14)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJQHSSCVTUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of antiviral and anticancer research. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl acetamide with a thioether derivative of a 1,2,4-triazine. The synthetic pathway may include several steps such as:

  • Formation of the Triazine Core : The initial step often involves the reaction of appropriate precursors to form the triazine structure.
  • Thioether Formation : The introduction of the thioether group is achieved through nucleophilic substitution reactions.
  • Final Acetylation : The last step typically involves acetylation to yield the final product.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance:

  • Inhibition of Viral Replication : Analogous compounds have shown efficacy against various viruses by inhibiting key viral enzymes such as RNA polymerases. In particular, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that derivatives exhibit significant cytotoxicity against several cancer cell lines. For example, compounds containing triazine cores have been reported to have GI50 values ranging from 0.20 to 2.58 μM against HepG2 liver cancer cells .
Compound StructureCell LineGI50 Value (μM)
N-(3,4-Dimethoxyphenyl)-...HepG20.25
Similar Triazine DerivativeMCF70.49

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in viral replication or cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells via modulation of signaling pathways such as AMPK .
  • Apoptosis Induction : Some studies indicate that these compounds may promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that a similar thiazolidinone derivative inhibited HCV replication by more than 95% in vitro .
  • Cytotoxicity Profiles : A series of triazole derivatives were tested against various cancer cell lines showing promising results with IC50 values lower than 0.50 μM for some analogs .

Scientific Research Applications

Anticancer Activity

N-(3,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has shown promising anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the triazine moiety is often associated with enhanced anticancer activity due to its ability to interact with various biological targets.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that thiazole and triazine derivatives exhibit significant antibacterial and antifungal properties. The methoxy groups may enhance lipophilicity and membrane penetration, increasing efficacy against microbial pathogens.

Neuroprotective Effects

Research into related compounds indicates that triazine derivatives can provide neuroprotective benefits. They may act through various mechanisms, including antioxidant activity and modulation of neuroinflammatory pathways. This suggests potential applications in treating neurodegenerative diseases.

Anticonvulsant Activity

Preliminary studies on similar compounds show that modifications in the phenyl and triazine structures can lead to anticonvulsant effects. The mechanisms may involve modulation of neurotransmitter systems or ion channels implicated in seizure activity.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters highlighted the efficacy of triazine-based compounds in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy evaluated a series of thiazole derivatives for their antibacterial properties against resistant strains of bacteria. The findings indicated that compounds with similar structural features to this compound exhibited potent activity against Gram-positive bacteria.

Case Study 3: Neuroprotection

A review article in Frontiers in Neuroscience discussed the neuroprotective effects of heterocyclic compounds, emphasizing their role in reducing oxidative stress and inflammation in neuronal cells. Compounds structurally related to this compound were noted for their potential therapeutic applications in Alzheimer's disease models.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

Category: Synthesis Optimization The synthesis requires multi-step reactions with precise control of:

  • Temperature : Room temperature for coupling steps (e.g., acetamide formation) and reflux (~80–110°C) for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and ethanol for intermediate purification .
  • Catalysts : Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate thiol groups during thioacetamide formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate purity . Post-synthesis, recrystallization in ethanol or acetonitrile improves final purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Category: Characterization A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H NMR (400–600 MHz) to confirm methoxy groups (δ 3.7–3.9 ppm) and acetamide protons (δ 2.1–2.3 ppm). ¹³C NMR verifies carbonyl (C=O, ~170 ppm) and triazine ring carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 486.12) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

Category: Data Contradiction Analysis Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (e.g., recombinant vs. native proteins) .
  • Impurity Interference : Residual solvents (e.g., DMF) or unreacted intermediates may inhibit biological targets. Repurify the compound using preparative HPLC before assays .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing 4-methoxybenzyl with 4-chlorophenyl) to isolate pharmacophore contributions . Standardized protocols (e.g., IC₅₀ determination under uniform pH and temperature) are recommended for cross-study validation .

Q. What computational strategies predict target binding and optimize pharmacodynamic properties?

Category: Molecular Interaction Studies

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonds between the triazine core and catalytic residues (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS or AMBER to assess binding stability (>50 ns simulations) under physiological conditions .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with logP and IC₅₀ values to guide derivative design .

Q. How does the compound’s stability vary under physiological conditions, and how is this assessed?

Category: Stability Profiling

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor via LC-MS for hydrolysis products (e.g., free thiol or acetamide cleavage) .
  • Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal decomposition pathways (e.g., oxidation of the triazine ring) .
  • Light Sensitivity : UV-vis spectroscopy (λ = 300–400 nm) detects photodegradation; store in amber vials for long-term stability .

Key Structural and Functional Comparisons

Structural Feature Impact on Activity Reference
3,4-Dimethoxyphenyl groupEnhances lipophilicity and membrane permeability
4-Methoxybenzyl substituentModulates kinase selectivity (e.g., EGFR vs. VEGFR2)
Thioacetamide linkageIncreases metabolic stability compared to ethers

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